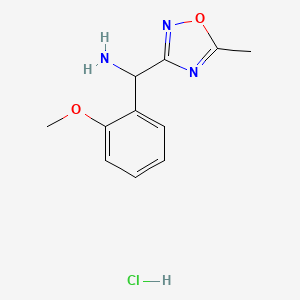

![molecular formula C4H5N3S2 B1455498 Ácido 4-metil-[1,2,3]tiadiazol-5-carbotíoico amida CAS No. 256420-27-6](/img/structure/B1455498.png)

Ácido 4-metil-[1,2,3]tiadiazol-5-carbotíoico amida

Descripción general

Descripción

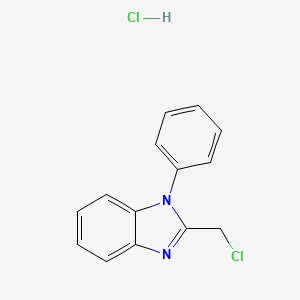

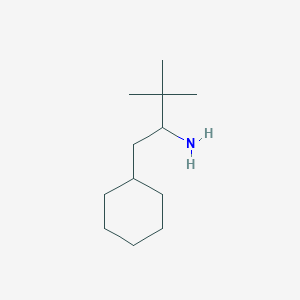

“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” is a chemical compound with the formula C4H5N3S2 . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, and 1 five-membered ring .

Synthesis Analysis

The synthesis of derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” has been reported in scientific literature . The synthesis process involves condensation reactions, as confirmed by characteristic signals in the 1H NMR spectra .Molecular Structure Analysis

The molecular structure of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” includes a five-membered ring and multiple bonds . The molecule contains 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been monitored using techniques like thin layer chromatography (TLC) .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Ácido 4-metil-[1,2,3]tiadiazol-5-carbotíoico amida: y sus derivados han mostrado resultados prometedores en la lucha contra las infecciones bacterianas, particularmente las causadas por bacterias Gram-positivas . La eficacia del compuesto se destaca por su baja concentración mínima inhibitoria (CMI), lo que indica una potente bioactividad. Esto lo convierte en un candidato valioso para el desarrollo de nuevos antibióticos para abordar la creciente preocupación por la resistencia a los antibióticos.

Productos químicos agrícolas

En la agricultura, los derivados de este compuesto muestran potencial como agentes antimicrobianos . Se podrían utilizar para proteger los cultivos de patógenos bacterianos, reduciendo así las pérdidas de cosechas y mejorando la seguridad alimentaria. Su aplicación se extiende al desarrollo de nuevos pesticidas que pueden ofrecer un amplio espectro de resistencia adquirida sistémica en las plantas .

Industria farmacéutica

La industria farmacéutica podría beneficiarse de las propiedades antimicrobianas del compuesto. Sirve como precursor para la síntesis de varios derivados con posibles aplicaciones terapéuticas . Estos derivados podrían conducir a la creación de nuevas clases de fármacos que ofrecen tratamientos alternativos para las infecciones, especialmente aquellas resistentes a los medicamentos actuales.

Ciencia de materiales

En la ciencia de los materiales, los derivados del compuesto podrían utilizarse para crear materiales novedosos con propiedades antimicrobianas inherentes . Estos materiales podrían utilizarse en dispositivos médicos, recubrimientos e implantes, reduciendo el riesgo de infecciones y mejorando los resultados de los pacientes.

Ciencia ambiental

Las aplicaciones ambientales de los derivados del ácido 4-metil-[1,2,3]tiadiazol-5-carbotíoico amida incluyen su uso como agentes bioactivos en los procesos de tratamiento de aguas. Podrían ayudar a degradar o neutralizar los patógenos nocivos en los cuerpos de agua, contribuyendo a recursos hídricos más seguros y limpios .

Investigación bioquímica

En bioquímica, el compuesto es de interés debido a su papel en la síntesis de compuestos heterocíclicos. Estos compuestos son cruciales en varios procesos bioquímicos y podrían conducir a avances en la comprensión de los mecanismos celulares y la patología de las enfermedades .

Direcciones Futuras

The future directions in the research of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives could involve further exploration of their antimicrobial activity . The development of new molecules with potential antimicrobial activity is an important research goal, especially considering the current threat to public health posed by bacterial infections resistant to commonly used antibiotics and chemotherapeutics .

Mecanismo De Acción

Target of Action

The primary targets of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide are bacterial cells, particularly Gram-positive bacteria . These bacteria are responsible for a variety of infections and are increasingly resistant to commonly used antibiotics and chemotherapeutics .

Mode of Action

It is known that the compound interacts with bacterial cells, leading to their death . The compound’s antimicrobial effect is observed mainly against Gram-positive bacteria .

Biochemical Pathways

The compound’s antimicrobial activity suggests it may interfere with essential bacterial processes, such as cell wall synthesis or protein production .

Pharmacokinetics

The compound’s lipophilicity suggests it may be well-absorbed and distributed throughout the body .

Result of Action

The result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is the death of bacterial cells, particularly Gram-positive bacteria . This leads to the resolution of bacterial infections.

Action Environment

The action of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s stability, efficacy, and action .

Análisis Bioquímico

Biochemical Properties

4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, which contribute to its biological effects. For instance, derivatives of this compound have shown potential antimicrobial effects against Gram-positive bacteria . The interactions between 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide and these biomolecules are primarily based on its ability to inhibit bacterial growth by interfering with essential bacterial enzymes and proteins.

Cellular Effects

The effects of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide exhibit antimicrobial activity, which suggests that it can disrupt bacterial cell processes, leading to cell death . The compound’s impact on gene expression and cellular metabolism further underscores its potential as an antimicrobial agent.

Molecular Mechanism

The molecular mechanism of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide involves its interaction with bacterial enzymes and proteins. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, the docking study of similar compounds has shown strong binding affinity and interaction with bacterial enzymes, resulting in the inhibition of bacterial growth . Additionally, changes in gene expression induced by 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide contribute to its antimicrobial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that derivatives of this compound maintain their antimicrobial activity over time, indicating good stability

Dosage Effects in Animal Models

The effects of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide vary with different dosages in animal models. Studies have demonstrated that this compound exhibits antimicrobial activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical effectsUnderstanding the metabolic pathways of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide will provide insights into its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments . The efficient transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide are essential for its antimicrobial effects.

Subcellular Localization

The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide plays a vital role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence the subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide, thereby affecting its antimicrobial properties .

Propiedades

IUPAC Name |

4-methylthiadiazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKJUXFSUEJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)